molecular formula C20H14ClN3OS B2885350 2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863589-06-4

2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No. B2885350
CAS RN: 863589-06-4
M. Wt: 379.86
InChI Key: YCPYCZYAHTWWBX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a chlorophenyl group, an acetamide group, and a thiazolopyridine group . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For example, Schiff bases of Benzothiazol-2-ylamine and Thiazolo[5,4-b]pyridin-2-ylamine were synthesized by converting Aniline/4-aminopyridine to the corresponding thiourea derivatives, which were cyclized to obtain benzothiazol-2-ylamine/thiazolo[5,4-b]pyridin-2-ylamine .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a chlorophenyl group could potentially increase its lipophilicity, which could influence its absorption and distribution in the body .

Scientific Research Applications

Antibacterial Applications

Research has demonstrated the potential of derivatives of 2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide in antibacterial applications. A study by Desai et al. (2008) found that similar compounds exhibited moderate to good activity against gram-positive and gram-negative bacteria, including S. aureus and E. coli. This suggests a promising role for such compounds in addressing bacterial infections (Desai, Shah, Bhavsar, & Saxena, 2008).

Anticancer Activity

Compounds structurally related to 2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide have been studied for their anticancer properties. Atta and Abdel-Latif (2021) synthesized derivatives with promising inhibitory activity against various cancer cell lines, highlighting their potential in cancer therapy (Atta & Abdel-Latif, 2021).

Structural Analysis and Molecular Interactions

Boechat et al. (2011) conducted a detailed study of similar compounds' molecular structures, revealing significant insights into their potential interactions and stability. Such information is crucial in understanding how these compounds could be effectively utilized in various scientific applications (Boechat et al., 2011).

Photovoltaic Efficiency and Ligand Protein Interactions

Mary et al. (2020) explored the potential of related compounds in dye-sensitized solar cells (DSSCs) and their interactions with biological molecules. Their study indicates that these compounds could have applications in renewable energy technologies and biochemistry (Mary et al., 2020).

Future Directions

Future research could focus on exploring the potential biological activities of this compound and optimizing its synthesis. Additionally, studies could investigate its physical and chemical properties in more detail .

properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-15-7-3-13(4-8-15)12-18(25)23-16-9-5-14(6-10-16)19-24-17-2-1-11-22-20(17)26-19/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPYCZYAHTWWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

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